3-Chloroquinolin-5-amine
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Overview
Description
3-Chloroquinolin-5-amine is a chemical compound with the linear formula C9H7ClN2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of quinoline derivatives, including 3-Chloroquinolin-5-amine, involves various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . A novel class of quinoline derivatives was synthesized from 5-chloro-2-phenyl-1H-indole-3-amine and 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde .Molecular Structure Analysis
Quinoline, the core structure of 3-Chloroquinolin-5-amine, has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .Chemical Reactions Analysis
Various synthesis protocols have been reported for the construction of quinoline scaffold, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Scientific Research Applications
Chemical Properties and Synthesis
“3-Chloroquinolin-5-amine” is a chemical compound with the molecular formula C9H7ClN2 . It is a pale-yellow to yellow-brown solid at room temperature . It is used in various synthesis protocols in the field of industrial and synthetic organic chemistry .
Role in Drug Discovery
Quinoline, which “3-Chloroquinolin-5-amine” is a derivative of, is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry .
Biological and Pharmaceutical Applications
Quinoline and its derivatives have versatile applications in the fields of biology and pharmaceuticals . They are used in the synthesis of various bioactive compounds .
Anticancer Research
Quinoline amines, including “3-Chloroquinolin-5-amine”, have been studied for their potential anticancer properties . For example, certain quinoline amines have shown activity against non-small cell lung cancer cell lines .
Industrial Applications
Quinoline and its derivatives, including “3-Chloroquinolin-5-amine”, have potential for various industrial applications . They are used in the synthesis of a wide range of compounds in industrial chemistry .
Environmental Impact
The synthesis and use of “3-Chloroquinolin-5-amine” and other quinoline derivatives have environmental implications . Researchers are working on finding ways to mitigate the environmental impact of these compounds .
Mechanism of Action
Target of Action
3-Chloroquinolin-5-amine, like other quinoline derivatives, is known to have a broad range of biological targets. Quinoline derivatives are often used in the development of drugs due to their versatile applications in medicinal chemistry .
Mode of Action
For instance, Chloroquine, a well-known quinoline derivative, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the parasite to accumulate toxic heme, leading to its death .
Biochemical Pathways
For example, some quinoline derivatives have been found to inhibit the PI3K/AKT/mTOR pathway, which plays a role in multiple cancers by regulating apoptosis and cell proliferation .
Result of Action
One of the compounds similar to 3-chloroquinolin-5-amine, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, has been found to be active against a non-small cell lung cancer cell line, a549, with an inhibition concentration value of (ic50) 294 μM .
Safety and Hazards
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry with potential biological and pharmaceutical activities . The future of 3-Chloroquinolin-5-amine and similar compounds lies in the development and increased utilization of biocatalysis for the production of drugs with emphasis on green chemistry .
properties
IUPAC Name |
3-chloroquinolin-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZQKCOMKPUXMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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